molecular formula C18H21F2N3O2 B2838112 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide CAS No. 2034463-93-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide

Cat. No.: B2838112
CAS No.: 2034463-93-7
M. Wt: 349.382
InChI Key: FOEUZBZUWKYZSG-UHFFFAOYSA-N
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Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and a benzamide moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle often employed in medicinal chemistry as a bioisostere for esters or amides due to its metabolic stability and hydrogen-bonding capacity . The 4,4-difluorocyclohexyl group enhances lipophilicity and may improve pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism, as seen in structurally related compounds .

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c1-11-3-4-12(2)14(9-11)17(24)21-10-15-22-16(23-25-15)13-5-7-18(19,20)8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEUZBZUWKYZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide typically involves multiple steps. One common approach starts with the preparation of the 4,4-difluorocyclohexyl precursor, which is then reacted with appropriate reagents to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 2,5-dimethylbenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The 1,2,4-oxadiazole ring in the target compound is shared with other bioactive molecules. For example, 1-{4-[5-(chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]-2-fluorophenyl}methanamine hydrochloride (Enamine Ltd., Building Blocks Catalogue) features a chlorodifluoromethyl-substituted oxadiazole (Mol. weight: 314.10 g/mol) . Key comparisons include:

Property Target Compound Enamine Oxadiazole Derivative AstraZeneca Patent Compound
Core Structure 1,2,4-Oxadiazole 1,2,4-Oxadiazole Benzimidazole
Key Substituents 4,4-Difluorocyclohexyl, benzamide Chlorodifluoromethyl, fluorophenyl 4,4-Difluorocyclohexyl, ethanesulfonamide
Molecular Weight Not reported 314.10 g/mol Not reported
Functional Role Bioisostere, lipophilicity enhancer Bioisostere, halogenated substituent Crystalline stability, solubility enhancer

The 4,4-difluorocyclohexyl group is a critical shared feature with the AstraZeneca patent compound N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide, where it likely aids in optimizing crystallinity and bioavailability . In contrast, the Enamine derivative uses halogenation (Cl, F) to modulate electronic properties and binding interactions .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4,4-difluorocyclohexyl group in the target compound increases logP values compared to non-fluorinated analogs, enhancing membrane permeability. This aligns with trends observed in cannabinoid receptor ligands, where fluorination improves CNS penetration .
  • Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis better than ester/amide counterparts, a feature shared with the Enamine derivative .
  • Crystallinity : While the AstraZeneca patent emphasizes crystalline salt forms for improved solubility, the target compound’s benzamide group may reduce crystallinity compared to sulfonamide-based analogs .

Q & A

Q. What are the optimized synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylbenzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., 4,4-difluorocyclohexanecarboxylic acid chloride) under reflux in polar aprotic solvents like DMF or acetonitrile .
  • Step 2 : Methylation of the oxadiazole intermediate using methyl iodide or formaldehyde in the presence of a reducing agent like NaBH₄ .
  • Step 3 : Amide coupling between the oxadiazole-methyl intermediate and 2,5-dimethylbenzoic acid using coupling agents such as EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
    Key Data : Typical yields range from 60–75% for cyclocondensation and 80–90% for amide coupling .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the oxadiazole ring and substitution patterns. For example, the methylene group (-CH₂-) linking oxadiazole and benzamide appears as a singlet at δ 4.5–5.0 ppm .
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]+ at m/z 404.2) .
  • IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 950–980 cm⁻¹ (oxadiazole ring) confirm functional groups .

Q. How can researchers design initial biological screening assays for this compound?

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
  • Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric substrate assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Variable Substituents : Modify the benzamide (e.g., 2,5-dimethyl vs. 3,4-dichloro) or oxadiazole (e.g., 4,4-difluorocyclohexyl vs. cyclopropyl) groups to assess impacts on target binding .
  • Pharmacophore Mapping : Use docking software (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the oxadiazole ring) .
  • Data Analysis : Correlate electronic properties (Hammett σ values) of substituents with bioactivity trends .

Q. What computational strategies predict the compound’s physicochemical and pharmacokinetic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps affecting reactivity) .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics : Simulate binding stability with targets (e.g., 50 ns simulations in GROMACS) to prioritize analogs .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Compare variables like cell line passage number, serum concentration, or incubation time .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (SHELXL refinement) to rule out isomerism or impurities .
  • Meta-Analysis : Apply multivariate statistics (e.g., PCA) to datasets to identify outlier conditions .

Q. What methodologies identify the compound’s molecular targets?

  • Chemical Proteomics : Use affinity chromatography with immobilized compound analogs to pull down binding proteins from cell lysates .
  • Thermal Shift Assays : Monitor protein denaturation (via SYPRO Orange dye) to detect stabilization upon compound binding .
  • CRISPR-Cas9 Screens : Genome-wide knockout libraries identify genes whose loss abrogates compound activity .

Q. How is X-ray crystallography applied to determine its 3D structure?

  • Crystal Growth : Use vapor diffusion (hanging drop method) with PEG 3350 as precipitant .
  • Data Collection : Synchrotron radiation (λ = 0.98 Å) at 100 K for high-resolution (<1.5 Å) datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. The 4,4-difluorocyclohexyl group’s chair conformation is confirmed via torsional angles .

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